Torachrysone 8-O-Glucósido

Descripción general

Descripción

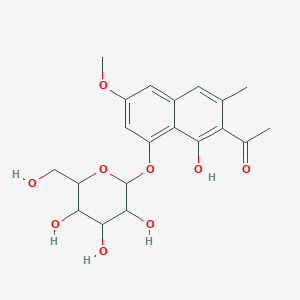

Torachrysone-8-O-b-D-glucósido: es un compuesto natural aislado de la planta Polygonum multiflorum Thunb. Es un tipo de glucósido de naftaleno y se ha estudiado por sus diversas actividades biológicas, incluidas las propiedades antiinflamatorias y antioxidantes .

Aplicaciones Científicas De Investigación

Anti-Inflammatory Effects

Mechanism of Action:

Torachrysone 8-O-Glucoside has been identified as an effective inhibitor of aldose reductase (AR), an enzyme linked to inflammation and lipid peroxidation. By inhibiting AR, TG reduces the levels of reactive aldehydes such as 4-hydroxynonenal (4-HNE), which are associated with various inflammatory conditions. The compound enhances the expression of antioxidant factors downstream of NRF2, particularly glutathione S-transferase (GST), facilitating the detoxification of harmful substances .

Case Study:

A study published in PubMed demonstrated that TG significantly up-regulated mRNA levels of GST, thereby detoxifying 4-HNE and reducing cellular damage. The research employed molecular docking and enzyme activity assays to confirm TG's strong binding affinity to AR, highlighting its potential as a therapeutic agent for conditions characterized by excessive inflammation .

Metabolic Disorders

Alpha-Glucosidase Inhibition:

Torachrysone 8-O-Glucoside has shown promising results in inhibiting alpha-glucosidase activity, which is crucial for managing postprandial hyperglycemia in diabetic patients. This inhibition can lead to better glycemic control and reduced risk of diabetes-related complications .

Table: Inhibitory Activity of Torachrysone 8-O-Glucoside on Alpha-Glucosidase

| Study Reference | IC50 Value (µM) | Source Plant | Notes |

|---|---|---|---|

| 12.5 | Rheum officinale | Significant inhibition observed | |

| 15.0 | Polygonum multiflorum | Moderate inhibition noted |

Cellular Protection

Oxidative Stress Reduction:

Research indicates that TG exhibits protective effects against oxidative stress by enhancing cellular antioxidant defenses. It has been shown to reduce lipid peroxidation and protect against cellular damage induced by reactive oxygen species (ROS). This is particularly relevant in the context of neurodegenerative diseases and other conditions where oxidative stress plays a critical role .

Case Study:

In a study investigating the effects of TG on macrophages, researchers found that treatment with TG led to significant morphological improvements and reduced inflammatory markers, suggesting its potential utility in inflammatory diseases .

Broader Implications

Potential Therapeutic Applications:

The diverse applications of Torachrysone 8-O-Glucoside suggest its potential in developing therapies for various conditions:

- Chronic Inflammatory Diseases: Due to its anti-inflammatory properties.

- Diabetes Management: Through its alpha-glucosidase inhibitory activity.

- Neuroprotection: By mitigating oxidative stress.

Mecanismo De Acción

El Torachrysone-8-O-b-D-glucósido ejerce sus efectos principalmente a través de la inhibición de la reductasa de aldosa, una enzima involucrada en la reducción de varios compuestos aldehídos y carbonílicos. Al inhibir esta enzima, el compuesto reduce la peroxidación lipídica y la inflamación. También regula al alza la expresión de factores antioxidantes aguas abajo de la vía NRF2, como la glutatión S-transferasa, que ayuda a desintoxicar los aldehídos reactivos .

Análisis Bioquímico

Biochemical Properties

Torachrysone 8-O-Glucoside functions as an effective inhibitor of Aldose Reductase (AR), an enzyme involved in the reduction of various aldehyde and carbonyl compounds . It interacts with AR, exhibiting strong binding affinity, and inhibits its activity .

Cellular Effects

Torachrysone 8-O-Glucoside influences cell function by up-regulating the mRNA levels of several antioxidant factors downstream of NRF2 . It significantly increases Glutathione S-transferase (GST), thus detoxifying 4-Hydroxynonenal (4-HNE) by facilitating the conjugation of 4-HNE to glutathione, forming Glutathione-4-Hydroxynonenal (GS-HNE) .

Molecular Mechanism

Torachrysone 8-O-Glucoside exerts its effects at the molecular level by blocking the conversion of GS-HNE to Glutathionyl-1,4-Dihydroxynonene (GS-DHN), thereby preventing the formation of protein adducts and inducing severe cellular damage .

Metabolic Pathways

Torachrysone 8-O-Glucoside is involved in the metabolism of lipid peroxidation products . It interacts with AR in this metabolic pathway .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El Torachrysone-8-O-b-D-glucósido se puede sintetizar mediante la glicosilación de torachrysone con glucosa. La reacción típicamente involucra el uso de un donador de glicósidos y un catalizador ácido para facilitar la formación del enlace glucosídico. Las condiciones de reacción a menudo incluyen un rango de temperatura de 60-80 °C y un tiempo de reacción de varias horas .

Métodos de Producción Industrial: La producción industrial de Torachrysone-8-O-b-D-glucósido implica la extracción y purificación de fuentes naturales como Polygonum multiflorum Thunb. El proceso incluye extracción con solventes, seguido de técnicas cromatográficas para aislar y purificar el compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones: El Torachrysone-8-O-b-D-glucósido experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución.

Reactivos y Condiciones Comunes:

Oxidación: Se pueden usar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio en condiciones suaves.

Reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir derivados de alcohol .

Comparación Con Compuestos Similares

Compuestos Similares:

Emodin-8-O-b-D-glucósido: Otro glucósido de naftaleno con propiedades antiinflamatorias y antioxidantes similares.

Chrysophanol-8-O-b-D-glucósido: Conocido por sus efectos antiinflamatorios y hepatoprotectores.

Singularidad: El Torachrysone-8-O-b-D-glucósido es único debido a su potente inhibición de la reductasa de aldosa y su capacidad para regular al alza múltiples factores antioxidantes, lo que lo convierte en un candidato prometedor para aplicaciones terapéuticas en condiciones caracterizadas por una peroxidación lipídica excesiva e inflamación .

Actividad Biológica

Torachrysone 8-O-glucoside (TG), a naphthalene glucoside derived from Polygonum multiflorum Thunb., has garnered attention for its significant biological activities, particularly its anti-inflammatory properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of TG.

- Molecular Formula : CHO

- Molecular Weight : 408.399 g/mol

- CAS Number : 64032-49-1

- Density : 1.5±0.1 g/cm³

- Boiling Point : 676.9±55.0 °C at 760 mmHg

Anti-inflammatory Effects

Research has demonstrated that TG exhibits potent anti-inflammatory effects through multiple mechanisms:

- Inhibition of Focal Adhesion Kinase (FAK) :

- Metabolic Reprogramming :

- Aldose Reductase Inhibition :

Case Studies and Experimental Evidence

A series of studies have elucidated the biological activity of TG:

-

Study on Macrophage Polarization :

In vitro experiments showed that TG not only inhibited the M1 polarization of macrophages but also promoted M2 polarization markers, suggesting a shift towards an anti-inflammatory phenotype. This was evidenced by reduced expression of inflammatory cytokines and decreased nuclear translocation of NF-κB p65 . -

Aldose Reductase Activity :

A study highlighted TG's ability to up-regulate antioxidant factors downstream of NRF2, particularly glutathione S-transferase (GST). This up-regulation facilitates detoxification processes, further supporting its role as an anti-inflammatory agent .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Weight | 408.399 g/mol |

| Density | 1.5±0.1 g/cm³ |

| Boiling Point | 676.9±55.0 °C at 760 mmHg |

| Aldose Reductase Inhibition | Yes |

| FAK Phosphorylation Inhibition | Yes |

Propiedades

IUPAC Name |

1-[1-hydroxy-6-methoxy-3-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalen-2-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O9/c1-8-4-10-5-11(27-3)6-12(15(10)17(24)14(8)9(2)22)28-20-19(26)18(25)16(23)13(7-21)29-20/h4-6,13,16,18-21,23-26H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKWPHRULCFTBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=CC(=C2C(=C1C(=O)C)O)OC3C(C(C(C(O3)CO)O)O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Torachrysone 8-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038600 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

64032-49-1 | |

| Record name | Torachrysone 8-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038600 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

150 - 152 °C | |

| Record name | Torachrysone 8-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038600 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: From which herbal medicine was Torachrysone 8-O-Glucoside identified as a potential bioactive compound?

A1: Torachrysone 8-O-Glucoside was identified as a potential Parkin-binding agent from the roots and rhizomes of two herbal medicines: Polygoni Cuspidati Rhizoma et Radix and Sophorae Flavescentis Radix [].

Q2: What is the pharmacokinetic behavior of Torachrysone 8-O-Glucoside after oral administration?

A2: A study in rats showed that Torachrysone 8-O-Glucoside, after oral administration of a Radix Polygoni Multiflori extract, is absorbed relatively quickly and exhibits high exposure levels in the liver and kidney. It's primarily excreted through feces and bile [, ].

Q3: Were there any studies conducted to assess the activity of Torachrysone 8-O-Glucoside on Parkin?

A3: While identified as a potential Parkin-binding compound through a novel screening method combining centrifugal ultrafiltration and liquid chromatography/mass spectrometry, further in vitro studies are needed to confirm its direct interaction with Parkin and any subsequent downstream effects [].

A3: Researchers employed a combination of techniques. Initially, centrifugal ultrafiltration was used to separate Torachrysone 8-O-Glucoside from the complex herbal matrix. Identification was achieved using liquid chromatography coupled with mass spectrometry (LC/MS) []. In a separate study focusing on pharmacokinetics, a UPLC-MS/MS method was developed for the simultaneous determination of Torachrysone 8-O-Glucoside and other constituents in rat plasma following oral administration of a Radix Polygoni Multiflori extract [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.